Bisindolylmaleimide I

説明

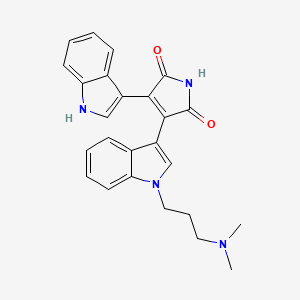

a bis(indolyl)maleimide

Structure

3D Structure

特性

IUPAC Name |

3-[1-[3-(dimethylamino)propyl]indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2/c1-28(2)12-7-13-29-15-19(17-9-4-6-11-21(17)29)23-22(24(30)27-25(23)31)18-14-26-20-10-5-3-8-16(18)20/h3-6,8-11,14-15,26H,7,12-13H2,1-2H3,(H,27,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGUOJYZJKLOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157932 | |

| Record name | Bisindolylmaleimide I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133052-90-1 | |

| Record name | 3-[1-[3-(Dimethylamino)propyl]-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133052-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisindolylmaleimide I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133052901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisindolylmaleimide I | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bisindolylmaleimide I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GO-6850 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L79H6N0V6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bisindolylmaleimide I: A Technical Guide to its Mechanism of Action and Applications in Signal Transduction Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bisindolylmaleimide I (also known as GF109203X or Go 6850) is a potent and cell-permeable small molecule inhibitor of Protein Kinase C (PKC).[1][2][3] As a structural analog of staurosporine, it exhibits significantly greater selectivity for PKC isoforms, making it a valuable tool for dissecting PKC-dependent signaling pathways.[4] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its use, and a summary of its inhibitory activity against its primary targets and key off-targets.

Core Mechanism of Action: ATP-Competitive Inhibition of Protein Kinase C

This compound exerts its inhibitory effect primarily through competitive inhibition of the ATP-binding site on the catalytic domain of Protein Kinase C (PKC).[3][4] By occupying the ATP pocket, it prevents the binding of ATP and the subsequent transfer of the γ-phosphate to the serine and threonine residues of PKC's substrate proteins. This action effectively blocks the downstream signaling cascade initiated by PKC activation. The inhibition is reversible, allowing for the study of transient PKC inhibition.[2][5]

The high affinity of this compound for PKC, with IC50 values in the low nanomolar range for several isoforms, underscores its potency as a PKC inhibitor.[1][2][5][6]

Quantitative Inhibitory Profile

The inhibitory potency of this compound has been quantified against various protein kinases. The following tables summarize the available IC50 data, providing a clear comparison of its activity against different kinase targets.

Table 1: Inhibitory Potency of this compound against Protein Kinase C (PKC) Isoforms

| PKC Isoform | IC50 (nM) | Assay Conditions | Reference |

| PKCα | 20 | Cell-free assay | [1][2][5] |

| PKCβI | 17 | Cell-free assay | [1][2][5] |

| PKCβII | 16 | Cell-free assay | [1][2][5] |

| PKCγ | 20 | Cell-free assay | [1][2][5] |

| PKCδ | 100-200 | In vitro | [7] |

| PKCε | 100-200 | In vitro | [7] |

| PKCζ | ~6000 | In vitro | [7] |

Table 2: Inhibitory Potency of this compound against Off-Target Kinases

| Kinase Target | IC50 (nM) | Assay Conditions | Reference |

| Glycogen (B147801) Synthase Kinase-3 (GSK-3) | 360 | In vitro, cell lysates | [8] |

| Glycogen Synthase Kinase-3β (GSK-3β) | 170 | In vitro, immunoprecipitates | [8] |

| Protein Kinase A (PKA) | 2000 | In vitro | [3] |

This compound demonstrates significant selectivity for conventional PKC isoforms over novel and atypical isoforms, as well as other serine/threonine and tyrosine kinases such as EGFR, PDGFR, and the insulin (B600854) receptor.[1]

Key Signaling Pathways Modulated by this compound

Inhibition of the PKC Signaling Pathway

As a direct inhibitor of PKC, this compound is a powerful tool for investigating the numerous cellular processes regulated by this kinase family. These processes include cell proliferation, differentiation, apoptosis, and inflammatory responses.

Off-Target Effects on the GSK-3 and ERK1/2 Signaling Pathways

It is crucial for researchers to be aware of the off-target effects of this compound, particularly its inhibition of Glycogen Synthase Kinase-3 (GSK-3).[8] This inhibition can influence pathways such as glycogen metabolism and cell fate decisions.

Furthermore, studies have shown that PKC inhibition by this compound can lead to a reduction in the activation of the ERK1/2 (Extracellular signal-regulated kinase) pathway in certain cellular contexts, for example, by reducing carbachol-stimulated ERK1/2 activation.[1]

Detailed Experimental Protocols

In Vitro PKC Kinase Assay (Radiometric)

This protocol describes a method to determine the in vitro inhibitory activity of this compound on PKC using radiolabeled ATP.

Materials:

-

Purified active PKC enzyme

-

PKC substrate (e.g., Histone Type III-S or Myelin Basic Protein)

-

This compound

-

Kinase Reaction Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 100 µM CaCl₂)

-

Lipid Activators (e.g., 31 µM Phosphatidylserine and 0.5 µM 1,2-sn-dioleylglycerol)

-

[γ-³²P]ATP

-

10 µM ATP solution

-

Stop Solution (30 mg/mL casein and 12% trichloroacetic acid)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the Kinase Reaction Buffer. The final DMSO concentration should be kept constant across all reactions and should not exceed 1%.

-

Prepare the reaction mixture (final volume of 80 µL) containing Kinase Reaction Buffer, lipid activators, and PKC substrate (e.g., 37.5 µg/mL histone type III-s).[1]

-

Add the diluted this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 15 µL of purified PKC (final concentration 0.38 µg/mL) and [γ-³²P]ATP mixed with cold ATP to a final concentration of 10 µM.[1]

-

Incubate the reaction at 30°C for 10 minutes.

-

Stop the reaction by adding 30 µL of Stop Solution.[1]

-

Spot an aliquot of the reaction mixture onto a numbered P81 phosphocellulose paper.

-

Wash the P81 papers three to four times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone (B3395972) to air dry the papers.

-

Measure the incorporated radioactivity on each paper using a scintillation counter.

-

Calculate the percentage of PKC inhibition relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.

Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound on cell proliferation.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) in fresh culture medium.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Following the treatment, add 10 µL of MTT solution to each well and incubate for 3 hours at 37°C.[1]

-

Remove the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan (B1609692) crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader, with a background reference at 690 nm.[1]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blotting for ERK1/2 Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of ERK1/2.

Materials:

-

Cells of interest

-

Serum-free medium

-

This compound

-

Stimulant (e.g., carbachol, phorbol (B1677699) ester)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and grow to the desired confluency.

-

Serum-starve the cells for 18-24 hours to reduce basal ERK1/2 phosphorylation.[1]

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 30 minutes.[1]

-

Stimulate the cells with a known activator of the ERK1/2 pathway for a predetermined time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities to determine the ratio of phosphorylated ERK1/2 to total ERK1/2.

Conclusion

This compound is a potent and relatively selective inhibitor of Protein Kinase C, making it an indispensable tool in signal transduction research. Its ATP-competitive mechanism of action allows for the direct interrogation of PKC function in a multitude of cellular processes. However, researchers must remain cognizant of its off-target effects, particularly on GSK-3, and design experiments with appropriate controls to ensure accurate interpretation of results. The detailed protocols provided in this guide offer a starting point for the effective use of this compound in both in vitro and cell-based experimental settings.

References

- 1. benchchem.com [benchchem.com]

- 2. repository.ias.ac.in [repository.ias.ac.in]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

Bisindolylmaleimide I (GF109203X): A Technical Guide for Selective PKC Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide I, also known as GF109203X or Gö 6850, is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC).[1][2][3] Structurally similar to staurosporine, it demonstrates significantly greater selectivity for PKC over other protein kinases, making it an invaluable tool in signal transduction research.[1][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity profile, experimental protocols, and its role in dissecting PKC-mediated cellular pathways.

Mechanism of Action

This compound functions as a competitive inhibitor at the ATP-binding site within the catalytic domain of PKC.[1][3][5][6] By occupying this site, it prevents the binding of ATP, thereby blocking the transfer of the gamma-phosphate to the serine/threonine residues on substrate proteins.[6] This action effectively halts the downstream signaling cascade initiated by PKC activation. Its reversible nature allows for the study of transient PKC inhibition.[2][3]

Data Presentation: Inhibitory Profile

The selectivity of this compound is a critical aspect of its utility. The following tables summarize its inhibitory concentrations (IC50) against various protein kinases.

Table 1: Inhibitory Activity of this compound against PKC Isoforms

| PKC Isoform | IC50 (in vitro) | Reference(s) |

| PKCα | 8 - 20 nM | [1][2][4][5][7] |

| PKCβI | 17 nM | [1][2][4][7] |

| PKCβII | 16 nM | [1][2][4][7] |

| PKCγ | 20 nM | [1][2][4][7] |

| PKCδ | 100 - 200 nM | [8] |

| PKCε | 12 nM - 200 nM | [5][8] |

| PKCζ | ~6 µM | [8] |

Note: In cellular assays, the effective IC50 for PKC is typically higher, in the range of 0.2-2 µM.[8]

Table 2: Selectivity Profile of this compound against Other Kinases

| Kinase | IC50 | Reference(s) |

| GSK-3β (immunoprecipitated) | 170 nM | [3][9] |

| GSK-3 (in cell lysate) | 360 nM | [3][9] |

| RSK1 | 610 nM | [5][10] |

| RSK2 | 310 nM | [5][10] |

| RSK3 | 120 nM | [5][10] |

| Protein Kinase A (PKA) | 2 µM | |

| EGFR | >100 µM | [1][4] |

| PDGFR | >100 µM | [1][4] |

This data highlights that while this compound is highly selective for PKC compared to tyrosine kinases like EGFR and PDGFR, researchers should be aware of potential off-target effects on kinases such as GSK-3 and RSK, particularly at higher concentrations.[5][9][10]

Signaling Pathways and Inhibition

PKC enzymes are key regulators in numerous signaling pathways, controlling processes like cell proliferation, differentiation, and apoptosis.[11] They are typically activated by diacylglycerol (DAG) and calcium ions (for conventional isoforms) downstream of growth factor receptors or G-protein coupled receptors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. selleck.co.jp [selleck.co.jp]

- 5. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. This compound (GF-109203X) | Cell Signaling Technology [cellsignal.com]

- 9. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Bisindolylmaleimide I: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bisindolylmaleimide I (also known as GF109203X or Gö 6850), a potent and selective inhibitor of Protein Kinase C (PKC). This document details its chemical structure, physicochemical properties, mechanism of action, and key applications in signal transduction research, supported by experimental protocols and pathway diagrams.

Core Chemical and Physical Properties

This compound is a synthetic, cell-permeable small molecule that is structurally related to staurosporine.[1] It belongs to the bisindolylmaleimide class of compounds, which are characterized by a central maleimide (B117702) ring flanked by two indole (B1671886) groups.[2]

Chemical Structure and Identifiers

The chemical structure of this compound is presented below, along with its key identifiers.

Chemical Structure:

-

IUPAC Name: 3-[1-[3-(dimethylamino)propyl]indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione[3]

-

Synonyms: GF109203X, Gö 6850[4]

-

CAS Number: 133052-90-1[1]

-

Molecular Formula: C₂₅H₂₄N₄O₂[1]

-

Molecular Weight: 412.48 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Appearance | Deep orange solid | [1][5] |

| Solubility | DMSO: 10 mg/mL | [1][5] |

| DMF: 3 mg/mL | [4] | |

| DMSO:PBS (pH 7.2) (1:10): 0.1 mg/mL | [4] | |

| Storage Temperature | 2-8°C | [1][5] |

| Purity | ≥95% (HPLC) | [1] |

Biological Activity and Mechanism of Action

This compound is a highly selective and potent inhibitor of several isoforms of Protein Kinase C (PKC).[1][6] It acts as a competitive inhibitor at the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of PKC substrates.[7][8] This mechanism makes it a valuable tool for dissecting PKC-mediated signaling pathways.[6][8]

In Vitro Inhibitory Activity

The inhibitory potency of this compound against various protein kinases has been well-characterized. The following table summarizes its IC₅₀ values for different kinases.

| Kinase Target | IC₅₀ Value | Reference(s) |

| PKCα | 20 nM | [6][9][10] |

| PKCβI | 17 nM | [6][9][10] |

| PKCβII | 16 nM | [6][9][10] |

| PKCγ | 20 nM | [6][9][10] |

| PKCδ | 100-200 nM | [11] |

| PKCε | 100-200 nM | [11] |

| PKCζ | ~6 µM | [11] |

| GSK-3 (in cell lysates) | 360 nM | [12] |

| GSK-3β (immunoprecipitated) | 170 nM | [12][13] |

| Protein Kinase A (PKA) | 2 µM | [1][13] |

This compound exhibits significantly greater selectivity for PKC compared to other kinases such as EGFR, PDGFR, and the insulin (B600854) receptor.[6] While primarily known as a PKC inhibitor, it also demonstrates potent inhibition of Glycogen (B147801) Synthase Kinase-3 (GSK-3).[9][12]

Cellular Effects

In cellular assays, this compound effectively inhibits PKC-mediated processes at concentrations ranging from 0.2 to 2 µM.[11] It has been shown to prevent platelet aggregation induced by PKC activators, inhibit the phosphorylation of key PKC substrates like the MARCKS protein, and block cell proliferation in certain cancer cell lines.[6][8]

Signaling Pathways

This compound primarily interferes with signaling pathways mediated by Protein Kinase C and, to a lesser extent, Glycogen Synthase Kinase-3.

Protein Kinase C (PKC) Signaling Pathway

PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The diagram below illustrates a generalized PKC signaling cascade and the point of inhibition by this compound.

Caption: Generalized PKC signaling pathway and inhibition by this compound.

Glycogen Synthase Kinase-3 (GSK-3) Signaling Pathway

GSK-3 is a constitutively active serine/threonine kinase involved in various cellular functions, including glycogen metabolism and cell fate. The diagram below shows a simplified GSK-3 signaling pathway and its inhibition by this compound.

Caption: Simplified GSK-3 signaling pathway and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly performed using this compound.

In Vitro Protein Kinase C Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on PKC activity by measuring the transfer of ³²P from [γ-³²P]ATP to a substrate.

Experimental Workflow:

Caption: Workflow for an in vitro PKC inhibition assay.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing purified PKC enzyme, a suitable substrate (e.g., histone H1 or a specific peptide substrate), and the appropriate kinase assay buffer (typically containing MgCl₂, ATP, and a buffering agent like Tris-HCl).

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) or a vehicle control (DMSO) to the reaction tubes. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction tubes at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding an ice-cold solution, such as trichloroacetic acid (TCA), to precipitate the proteins.

-

Substrate Separation: Collect the precipitated, phosphorylated substrate by filtration onto phosphocellulose paper or by centrifugation.

-

Quantification: Wash the precipitate to remove unincorporated [γ-³²P]ATP. Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Cell Proliferation (MTT) Assay

This protocol outlines the use of an MTT assay to assess the effect of this compound on the proliferation of cultured cells.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]

-

Serum Starvation (Optional): To synchronize the cells, serum-starve them for 18-24 hours.[6]

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound (or vehicle control) for a desired period (e.g., 24-72 hours). This is often done 30 minutes prior to the addition of a mitogen if investigating the inhibition of stimulated proliferation.[6]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[6] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the culture medium and dissolve the formazan crystals in a solubilization solution, typically DMSO or an acidic isopropanol (B130326) solution.[6]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 690 nm can be used to subtract background absorbance.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Synthesis and Availability

This compound and its derivatives are synthesized through various organic chemistry routes, often involving the condensation of substituted indoles with a maleimide precursor.[14][15] It is commercially available from numerous chemical suppliers as a research-grade chemical.[1][5] For laboratory use, it is typically supplied as a powder and should be dissolved in a suitable organic solvent like DMSO to prepare stock solutions.[11][13]

Conclusion

This compound is a cornerstone research tool for investigating PKC-dependent signaling pathways. Its high potency and selectivity, coupled with its cell permeability, make it an invaluable reagent for both in vitro and in vivo studies. This guide provides the essential technical information for researchers to effectively utilize this compound in their experimental designs.

References

- 1. This compound [sigmaaldrich.com]

- 2. Bisindolylmaleimide - Wikipedia [en.wikipedia.org]

- 3. 3-(1-(3-(Dimethylamino)propyl)-1H-indol-3-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | C25H24N4O2 | CID 2396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound [sigmaaldrich.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound (GF-109203X) (#37969) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]

- 12. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

- 13. This compound - CAS 133052-90-1 - Calbiochem | 203290 [merckmillipore.com]

- 14. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Off-Target Profile of Bisindolylmaleimide I: A Technical Guide for Researchers

An In-depth Examination of the Kinase Selectivity of a Widely Used PKC Inhibitor

Bisindolylmaleimide I, also known as GF109203X or Gö 6850, is a potent, cell-permeable, and ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms.[1][2] Due to its high affinity for PKC, it has become an invaluable tool in signal transduction research to elucidate the roles of PKC in a myriad of cellular processes. However, as with many kinase inhibitors, understanding its off-target effects is crucial for the accurate interpretation of experimental data. This technical guide provides a comprehensive overview of the known off-target effects of this compound on various kinases, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Quantitative Kinase Inhibitory Profile of this compound

This compound is a highly selective inhibitor of conventional and novel PKC isoforms. However, at higher concentrations, it can interact with a range of other kinases. The following tables summarize the inhibitory activity of this compound against its primary targets and a panel of off-target kinases.

Table 1: Inhibitory Activity against Primary PKC Isoform Targets

| Kinase Target | IC50 (nM) | Notes |

| PKCα | 8.4 - 20 | Potent inhibition.[2][3] |

| PKCβI | 17 - 18 | Potent inhibition.[2][3] |

| PKCβII | 16 | Potent inhibition.[2][3] |

| PKCγ | 20 | Potent inhibition.[2][3] |

| PKCδ | 210 | Weaker inhibition compared to α, β, γ isoforms. |

| PKCε | 132 | Weaker inhibition compared to α, β, γ isoforms. |

| PKCζ | 5800 | Very weak inhibition. |

Table 2: Off-Target Kinase Inhibitory Profile

| Off-Target Kinase | IC50 or % Activity Remaining @ 10µM | Notes |

| Glycogen (B147801) Synthase Kinase-3 (GSK-3) | IC50: 170 - 360 nM | Significant off-target.[4][5] |

| p90 Ribosomal S6 Kinase 1 (RSK1) | 0% Activity Remaining | Potent off-target.[6][7] |

| Cyclin-Dependent Kinase 2 (CDK2) | 2% Activity Remaining | Identified as a novel target.[7][8] |

| Ste20-related kinase | Target identified | Identified as a novel target.[8] |

| Myosin Light Chain Kinase (MLCK) | IC50: 600 nM | Moderate off-target. |

| Protein Kinase G (PKG) | IC50: 4600 nM | Weak off-target. |

| Protein Kinase A (PKA) | 23% Activity Remaining | Weak off-target.[7] |

| Rho-associated coiled-coil containing protein kinase 2 (ROCK2) | 43% Activity Remaining | Moderate off-target.[7] |

| AMP-activated protein kinase (AMPK) | 4% Activity Remaining | Potent off-target.[7] |

| Checkpoint Kinase 1 (CHK1) | 6% Activity Remaining | Potent off-target.[7] |

| Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP-K2) | 20% Activity Remaining | Potent off-target.[7] |

| Protein Kinase B (PKB/Akt) | 23% Activity Remaining | Potent off-target.[7] |

| Ribosomal S6 Kinase 1 (S6K1) | 3% Activity Remaining | Potent off-target.[7] |

| Serum/glucocorticoid-regulated kinase 1 (SGK1) | 1% Activity Remaining | Potent off-target.[7] |

| Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) | 0% Activity Remaining | Potent off-target.[7] |

| Mitogen-activated protein kinase kinase 1 (MKK1) | 47% Activity Remaining | Moderate off-target.[7] |

| c-Jun N-terminal kinase 1 (JNK1) | 58% Activity Remaining | Moderate off-target.[7] |

| Extracellular signal-regulated kinase 2 (ERK2) | 75% Activity Remaining | Weak off-target.[7] |

| p38α MAPK | 73% Activity Remaining | Weak off-target.[7] |

Experimental Protocols

Accurate assessment of on- and off-target effects of this compound relies on robust experimental methodologies. Below are detailed protocols for key assays.

In Vitro Kinase Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide by the kinase of interest.

Materials:

-

Purified recombinant kinase

-

Specific substrate peptide (e.g., histone H1 for PKC)

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid (for washing)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a microcentrifuge tube, combine the kinase, substrate peptide, and the diluted inhibitor or vehicle (DMSO).

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Cellular Assay for PKC Activity (Western Blot)

This method assesses the phosphorylation status of a known downstream substrate of PKC within a cellular context.

Materials:

-

Cell line of interest

-

This compound

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody specific for the phosphorylated form of the PKC substrate

-

Primary antibody for the total form of the PKC substrate (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Plate cells and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time.

-

Stimulate the cells with a PKC activator (e.g., PMA) for a short period to induce PKC activity.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against the phosphorylated substrate.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the antibody against the total substrate to ensure equal protein loading.

-

Quantify the band intensities to determine the relative level of substrate phosphorylation.

Kinome Scanning (General Principle)

Kinome scanning services (e.g., KINOMEscan™) are typically performed by specialized vendors. The general principle involves a competitive binding assay.

Principle:

-

A large panel of kinases are individually expressed, often as fusion proteins.

-

Each kinase is tested for its ability to bind to an immobilized, active-site directed ligand.

-

The test compound (this compound) is added to the reaction.

-

If the test compound binds to the kinase, it will compete with the immobilized ligand, reducing the amount of kinase captured on the solid support.

-

The amount of kinase bound to the solid support is quantified, typically using quantitative PCR (qPCR) for a DNA tag fused to the kinase or other sensitive detection methods.

-

The results are reported as the percentage of kinase activity remaining in the presence of the test compound compared to a vehicle control, or as a dissociation constant (Kd).

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the context of this compound's action and the methods to study it, the following diagrams are provided.

References

- 1. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

- 5. The protein kinase C inhibitors this compound (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitor | GF 109203X (Go 6850) | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]

- 8. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Bisindolylmaleimide I as a Potent Inhibitor of Glycogen Synthase Kinase-3 (GSK-3): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisindolylmaleimide I (also known as GF 109203X or Gö 6850) is a well-characterized, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC).[1][2] However, emerging research has highlighted its significant inhibitory activity against Glycogen (B147801) Synthase Kinase-3 (GSK-3), a crucial serine/threonine kinase implicated in a multitude of cellular processes including metabolism, cell signaling, and neuronal function.[3][4][5] This technical guide provides an in-depth overview of the inhibition of GSK-3 by this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating GSK-3 signaling and for professionals in the field of drug discovery and development.

Mechanism of Action

This compound is structurally similar to staurosporine (B1682477) and functions as an ATP-competitive inhibitor.[1][2] It binds to the ATP-binding pocket of the kinase domain, thereby preventing the transfer of the gamma-phosphate from ATP to its substrate.[6] This mechanism of action is not exclusive to PKC and has been demonstrated to be the means by which it inhibits GSK-3.[3]

Quantitative Data: Inhibitory Potency and Selectivity

This compound exhibits potent inhibition of GSK-3, although it is also a highly effective inhibitor of several PKC isoforms. The half-maximal inhibitory concentration (IC50) values vary depending on the experimental system.

| Target Kinase | Assay Type | IC50 Value | Reference |

| GSK-3 | Cell Lysates (rat epididymal adipocytes) | 360 nM | [3][4] |

| GSK-3β | Immunoprecipitates (rat epididymal adipocytes) | 170 nM | [1][3] |

| PKCα | In vitro | 10 - 20 nM | [1][7][8] |

| PKCβI | In vitro | 17 nM | [7][8] |

| PKCβII | In vitro | 16 nM | [7][8] |

| PKCγ | In vitro | 20 nM | [7][8] |

| PKCδ | In vitro | 100 - 200 nM | [9] |

| PKCε | In vitro | 100 - 200 nM | [9] |

| PKCζ | In vitro | ~6 µM | [9] |

| Protein Kinase A (PKA) | In vitro | 2 µM | [1] |

Signaling Pathways

GSK-3 is a key regulatory kinase in multiple signaling pathways. Its inhibition by this compound can have significant downstream effects.

GSK-3 Signaling and Inhibition

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3 is part of a destruction complex that phosphorylates β-catenin, marking it for proteasomal degradation. Inhibition of GSK-3 by this compound can mimic Wnt signaling by preventing β-catenin phosphorylation, leading to its stabilization and translocation to the nucleus to activate target gene expression.[10]

Experimental Protocols

In Vitro GSK-3 Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound on GSK-3.

Materials:

-

Recombinant GSK-3β enzyme

-

GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)

-

This compound

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

[γ-³²P]ATP

-

Phosphoric acid (0.5%)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a microcentrifuge tube, combine the kinase assay buffer, recombinant GSK-3β, and the GSK-3 substrate peptide.

-

Add the diluted this compound or DMSO (for control) to the reaction mixture and incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 20-30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times for 5-10 minutes each in 0.5% phosphoric acid.

-

Rinse the paper with acetone (B3395972) and let it air dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based GSK-3 Activity Assay

This protocol outlines a method to measure the effect of this compound on GSK-3 activity in a cellular context.[11][12][13]

Materials:

-

Cell line of interest (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, 2.5 mM sodium pyrophosphate, 1 mM β-glycerophosphate, 1 mM Na3VO4, and protease inhibitor cocktail)

-

Anti-GSK-3β antibody for immunoprecipitation

-

Protein A/G agarose (B213101) beads

-

Kinase assay materials as described in section 4.1.

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or DMSO for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Immunoprecipitate GSK-3β from the cell lysates using an anti-GSK-3β antibody and Protein A/G agarose beads.

-

Wash the immunoprecipitated beads several times with lysis buffer and then with kinase assay buffer.

-

Perform an in vitro kinase assay with the immunoprecipitated GSK-3β as described in section 4.1, using a GSK-3 substrate peptide and [γ-³²P]ATP.

-

Quantify the incorporated radioactivity and determine the effect of this compound treatment on cellular GSK-3 activity.

Off-Target Effects and Considerations

While this compound is a valuable tool for studying GSK-3, it is crucial to acknowledge its off-target effects, primarily its potent inhibition of PKC isoforms.[14] Researchers should design experiments with appropriate controls to distinguish the effects of GSK-3 inhibition from those of PKC inhibition. This can include:

-

Using multiple inhibitors: Employing other GSK-3 inhibitors with different chemical scaffolds to confirm phenotypes.[15]

-

Genetic approaches: Using siRNA, shRNA, or CRISPR/Cas9 to specifically knockdown or knockout GSK-3 to validate the pharmacological findings.[15][16]

-

Dose-response studies: Using the lowest effective concentration of this compound to minimize off-target effects.[15]

Conclusion

This compound is a potent, ATP-competitive inhibitor of GSK-3, in addition to its well-established role as a PKC inhibitor. Understanding its mechanism of action, inhibitory profile, and the experimental methodologies to assess its effects is critical for its effective use in research and drug development. This guide provides a foundational resource for scientists working with this versatile small molecule inhibitor. Careful experimental design, including appropriate controls to account for its polypharmacology, will ensure the generation of robust and reliable data.

References

- 1. This compound [sigmaaldrich.com]

- 2. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

- 4. The protein kinase C inhibitors this compound (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound (GF-109203X) (#37969) Datasheet With Images | Cell Signaling Technology [cellsignal.jp]

- 10. benchchem.com [benchchem.com]

- 11. Measuring GSK3 expression and activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Measuring GSK3 Expression and Activity in Cells | Springer Nature Experiments [experiments.springernature.com]

- 14. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Off Target Effects in small interfering RNA or siRNA [biosyn.com]

Bisindolylmaleimide I versus staurosporine selectivity

An In-Depth Technical Guide to the Kinase Selectivity of Bisindolylmaleimide I versus Staurosporine (B1682477)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of two widely used kinase inhibitors, this compound (also known as GF109203X) and staurosporine. While both are potent, ATP-competitive inhibitors, their selectivity profiles differ significantly, a critical consideration for the accurate design and interpretation of experiments in signal transduction research and drug discovery.

Introduction and Mechanism of Action

Staurosporine, a natural alkaloid isolated from Streptomyces staurosporeus, is a prototypical, potent, and broad-spectrum protein kinase inhibitor.[1][2] Its high affinity for the conserved ATP-binding site across a wide range of kinases makes it a powerful research tool but limits its clinical utility due to a lack of specificity.[2][3]

In contrast, this compound was synthetically developed as a more selective inhibitor of Protein Kinase C (PKC).[4][5] It belongs to a class of compounds designed to offer a more targeted approach to studying PKC-mediated signaling pathways.[4] Both inhibitors function by competing with ATP for binding to the catalytic domain of kinases, thereby preventing the phosphorylation of substrate proteins.[1][6][7][8]

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is paramount for attributing a biological effect to the inhibition of a specific target. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and staurosporine against a panel of protein kinases. Lower IC50 values denote higher potency.

Data Presentation: Potency and Selectivity

Table 1: Inhibitory Activity of this compound (GF109203X)

| Kinase Target | IC50 (nM) | Assay Conditions / Notes | Reference(s) |

| PKCα | 20 | Cell-free assay | [9][10][11][12] |

| 8 | In vitro kinase assay (50 µM ATP) | [6] | |

| PKCβI | 17 | Cell-free assay | [9][10][11][12] |

| PKCβII | 16 | Cell-free assay | [9][10][11][12] |

| PKCγ | 20 | Cell-free assay | [9][10][11][12] |

| PKCε | 12 | In vitro kinase assay (50 µM ATP) | [6] |

| GSK-3β | 170 | In GSK-3β immunoprecipitates | [13][14] |

| p90RSK1 | 610 | In vitro kinase assay (50 µM ATP) | [6] |

| p90RSK2 | 310 | In vitro kinase assay (50 µM ATP) | [6] |

| p90RSK3 | 120 | In vitro kinase assay (50 µM ATP) | [6] |

| PKA | 2000 | [13] | |

| EGFR, PDGFR, Insulin Receptor | >3000-fold less potent | Compared to PKC | [9][12] |

Table 2: Inhibitory Activity of Staurosporine

| Kinase Target | IC50 (nM) | Reference(s) |

| PKC (mixed) | 0.7 - 3 | [15][16][17] |

| PKCα | 2 | [18] |

| PKCδ | 20 | [18] |

| PKCε | 73 | [18] |

| PKCγ | 5 | [18] |

| PKCη | 4 | [18] |

| PKCζ | 1086 | [18] |

| PKA | 7 | [16][17] |

| PKG | 8.5 | [17] |

| p60v-src | 6 | [16][18] |

| CaM Kinase II | 20 | [16][18] |

| MLCK | 21 | [18] |

| S6 Kinase | 5 | [18] |

| cdc2 | 9 | [18] |

| Syk | 16 | [18] |

As the data illustrates, this compound demonstrates significant selectivity for PKC isoforms over other kinases like PKA, RSK, and receptor tyrosine kinases.[6][9][12] Staurosporine, while exceptionally potent against PKC, inhibits a wide array of kinases with similar nanomolar potency, making it a non-selective inhibitor.[4][16][18]

Affected Signaling Pathways

The differences in kinase selectivity directly translate to the scope of cellular signaling pathways affected by each inhibitor.

This compound: Targeting the PKC Pathway

This compound is primarily used to probe signaling cascades downstream of diacylglycerol (DAG) and Ca2+ that are mediated by conventional and novel PKC isoforms. Its selectivity makes it a valuable tool for implicating PKC in processes such as cell proliferation, differentiation, and apoptosis with a higher degree of confidence than staurosporine.[4] However, at higher concentrations, its inhibitory effects on GSK-3 and RSK must be considered.[6][14]

References

- 1. youtube.com [youtube.com]

- 2. Staurosporine - Wikipedia [en.wikipedia.org]

- 3. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of protein kinase C. 3. Potent and highly selective bisindolylmaleimides by conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. axonmedchem.com [axonmedchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleck.co.jp [selleck.co.jp]

- 13. This compound [sigmaaldrich.com]

- 14. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

- 15. Staurosporine | Cell Signaling Technology [cellsignal.com]

- 16. rndsystems.com [rndsystems.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. selleckchem.com [selleckchem.com]

Unraveling the Cellular Interactions of Bisindolylmaleimide I: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bisindolylmaleimide I (GF109203X) is a potent, cell-permeable, and reversible inhibitor of protein kinase C (PKC), a family of serine/threonine kinases crucial in cellular signal transduction.[1] Its structural similarity to staurosporine, a broad-spectrum kinase inhibitor, has led to its extensive use as a chemical probe to dissect the multifaceted roles of PKC in various physiological and pathological processes.[2][3] This technical guide provides an in-depth analysis of the cellular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Primary Cellular Targets and Potency

This compound primarily targets the conventional (α, βI, βII, γ) and novel (δ, ε) isoforms of Protein Kinase C.[2] It acts as an ATP-competitive inhibitor, binding to the catalytic domain of these kinases and preventing the phosphorylation of their downstream substrates.[2][3][4] The inhibitory potency of this compound against various PKC isoforms is summarized in the table below.

| Target Kinase | IC50 (nM) | Assay Conditions |

| PKCα | 20 | Cell-free assay[1][3] |

| PKCβI | 17 | Cell-free assay[1][3] |

| PKCβII | 16 | Cell-free assay[1][3] |

| PKCγ | 20 | Cell-free assay[1][3] |

| PKCδ | 100-200 | In vitro[5] |

| PKCε | 12 | In vitro kinase assay (50 μM ATP)[6] |

| PKCζ | ~6000 | In vitro[5] |

| Bovine brain PKC | 10 | Cell-free assay[1] |

Off-Target Effects and Broader Kinase Inhibition Profile

While highly selective for PKC, this compound is not entirely specific and has been shown to inhibit other kinases, which is a critical consideration for interpreting experimental results.[7] The most notable off-target is Glycogen (B147801) Synthase Kinase-3 (GSK-3).[1][8][9] This interaction may explain some of the insulin-like effects on glycogen synthase activity previously attributed solely to PKC inhibition.[8][9]

| Off-Target Kinase | IC50 (nM) | Assay Conditions |

| GSK-3 (in cell lysates) | 360 | Rat epididymal adipocytes[8] |

| GSK-3β (immunoprecipitated) | 170 | Rat epididymal adipocytes[2][8] |

| RSK1 | 610 | In vitro kinase assay (50 μM ATP)[6] |

| RSK2 | 310 | In vitro kinase assay (50 μM ATP)[10] |

| B-Raf | 1140 | In vitro kinase assay[11] |

| Protein Kinase A (PKA) | 2000 | In vitro |

It is important to note that this compound exhibits significantly greater selectivity for PKC compared to receptor tyrosine kinases such as EGFR and PDGFR.[3]

Signaling Pathway Inhibition

This compound's primary mechanism of action is the disruption of the PKC signaling cascade. This pathway is activated by stimuli that lead to the generation of diacylglycerol (DAG) and an increase in intracellular calcium, which in turn recruit and activate PKC isoforms. Activated PKC then phosphorylates a wide range of substrate proteins, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis. By inhibiting PKC, this compound effectively blocks these downstream events.[3][12]

Experimental Protocols

To aid researchers in their experimental design, detailed methodologies for key assays used to characterize the activity of this compound are provided below.

In Vitro Kinase Assay (Radiolabeled)

This protocol outlines a method to directly measure the inhibitory effect of this compound on purified PKC activity using a radioactive isotope.[3][6][13]

Materials:

-

Purified, active PKC isoforms

-

This compound

-

PKC substrate (e.g., lysine-rich histone type III-s or Myelin Basic Protein)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 100 µM CaCl₂)

-

Phosphatidylserine and 1,2-sn-dioleylglycerol (for PKC activation)

-

Stop solution (e.g., 30 mg/mL casein and 12% trichloroacetic acid)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, PKC substrate, phosphatidylserine, and 1,2-sn-dioleylglycerol.

-

Add various concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the reaction by adding the purified PKC enzyme.

-

Add [γ-³²P]ATP to the reaction mixture and incubate at 30°C for 10-30 minutes.

-

Stop the reaction by adding the stop solution.

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter to determine the level of kinase inhibition.

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.[3][12][13]

Materials:

-

Cells of interest seeded in a 96-well plate

-

This compound

-

Cell culture medium (e.g., RPMI 1640)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 48 hours).

-

Add MTT reagent to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

This compound is a powerful tool for investigating PKC-mediated signaling pathways.[3][14] Its high potency and selectivity for PKC isoforms make it an invaluable reagent in cell biology and drug discovery. However, researchers must remain cognizant of its off-target effects, particularly on GSK-3, and employ appropriate control experiments to ensure accurate interpretation of their findings.[8][15] The detailed protocols and data presented in this guide are intended to facilitate the rigorous and effective use of this compound in advancing our understanding of cellular signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound (GF-109203X) | Cell Signaling Technology [cellsignal.com]

- 6. benchchem.com [benchchem.com]

- 7. Proteome-wide identification of cellular targets affected by bisindolylmaleimide-type protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

- 9. The protein kinase C inhibitors this compound (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to Bisindolylmaleimide I in Signal Transduction Pathway Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisindolylmaleimide I (also known as GF109203X or Gö 6850) is a highly potent and selective inhibitor of Protein Kinase C (PKC) isoforms.[1][2][3] Its ability to competitively block the ATP-binding site of PKC has established it as an invaluable chemical probe for dissecting the intricate roles of PKC in a multitude of cellular signaling pathways.[2][4] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibition data, detailed experimental protocols, and visualizations of its effects on key signaling cascades.

Core Mechanism of Action

This compound is a cell-permeable and reversible inhibitor that primarily targets the conventional (α, βI, βII, γ) and novel (δ, ε) isoforms of Protein Kinase C.[2][5] Structurally similar to staurosporine, it acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of downstream protein substrates.[2][6] This action effectively blocks the propagation of signals mediated by PKC. Notably, this compound demonstrates significantly greater selectivity for PKC compared to other kinases like EGFR, PDGFR, and the insulin (B600854) receptor, making it a more specific tool than broad-spectrum inhibitors like staurosporine.[1][7]

Quantitative Inhibition Data

The inhibitory potency of this compound against various kinases is critical for designing and interpreting experiments. The following tables summarize its activity.

Table 1: Inhibitory Potency (IC₅₀) of this compound against PKC Isoforms

| Kinase Isoform | IC₅₀ (nM) | Assay Condition |

| PKCα | 10 - 20 | In vitro / Cell-free |

| PKCβI | 17 | Cell-free |

| PKCβII | 16 | Cell-free |

| PKCγ | 20 | In vitro / Cell-free |

| PKCδ | 100 - 200 | In vitro |

| PKCε | 100 - 200 | In vitro |

| PKCζ | ~6000 | In vitro |

| Data sourced from references:[1][3][5][8] |

Table 2: Inhibitory Potency (IC₅₀) of this compound against Other Kinases

| Kinase | IC₅₀ | Assay Condition |

| GSK-3 | 170 - 360 nM | In primary adipocyte lysates |

| p90RSK (RSK1) | 610 nM | In vitro kinase assay |

| p90RSK (RSK2) | 310 nM | In vitro kinase assay |

| p90RSK (RSK3) | 120 nM | In vitro kinase assay |

| Protein Kinase A (PKA) | 2 µM | Not specified |

| Data sourced from references:[2][5][9][10] |

Note: IC₅₀ values can vary depending on the assay conditions, particularly the concentration of ATP. For instance, at physiological ATP concentrations (5 mM), the potency of this compound against RSK2 and PKC isoforms is reduced.[10] In cellular assays, the effective IC₅₀ for PKC is typically in the range of 0.2-2 µM.[8]

Impact on Signal Transduction Pathways

By inhibiting PKC, this compound modulates numerous downstream signaling cascades involved in cell proliferation, differentiation, and apoptosis.

The Protein Kinase C (PKC) Signaling Pathway

PKC enzymes are key nodes in signal transduction. They are activated by second messengers like diacylglycerol (DAG) and, in the case of conventional isoforms, intracellular calcium (Ca²⁺). Once active, PKC phosphorylates a wide array of substrate proteins. This compound blocks these downstream events by preventing this initial phosphorylation step.[7]

Crosstalk with the MAPK/Erk Pathway

This compound has been shown to suppress the activation of the Erk MAP kinase pathway in certain contexts.[11][12] For example, in chondrocytes, it can abolish FGF2-mediated Erk activation by preventing the association of Shp2 tyrosine phosphatase with the adaptor proteins Frs2 and Gab1, which is a necessary step for Ras activation.[11][12] This indicates that some effects observed with this compound may be due to its influence on pathways upstream of Ras, in addition to direct PKC inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reliable application of this compound in research.

Preparation of this compound Stock Solution

-

Reconstitution : this compound is readily soluble in DMSO.[2][8] To prepare a 10 mM stock solution, dissolve 4.12 mg of the compound (Molecular Weight: 412.48 g/mol ) in 1 mL of high-quality, anhydrous DMSO.[2][3]

-

Dissolution : Vortex the solution gently until the powder is completely dissolved. Warming to 37°C can assist dissolution.[13]

-

Aliquoting and Storage : To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[13] Store aliquots at -20°C (stable for up to 1 month) or -80°C (stable for up to 6 months).[13][14]

In Vitro Kinase Assay (Radiometric)

This protocol directly measures the inhibition of purified PKC enzyme activity.

-

Prepare Reaction Mixture : In a microcentrifuge tube, prepare a reaction mixture (e.g., 80 µL) containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, a PKC substrate (e.g., 37.5 µg/mL histone type III-s), and the desired concentration of this compound (or vehicle control, e.g., DMSO).[1]

-

Add Cofactors : Add cofactors required for PKC activation, such as 100 µM CaCl₂, 31 µM phosphatidylserine, and 0.5 µM diacylglycerol.[1]

-

Initiate Reaction : Start the reaction by adding purified PKC enzyme (e.g., final concentration of 0.38 µg/mL) and 10 µM ATP mixed with a tracer amount of [γ-³²P]ATP.[1]

-

Incubation : Incubate the reaction at 30°C for 10-20 minutes.[1][6]

-

Stop Reaction : Terminate the reaction by adding 30 µL of a carrier protein (e.g., 30 mg/mL casein) followed by 0.9 mL of 12% trichloroacetic acid (TCA) to precipitate the proteins.[1]

-

Measure Phosphorylation :

-

Data Analysis : Calculate the percentage of kinase activity inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.[7]

Cell-Based Assay: Western Blot for Substrate Phosphorylation

This protocol assesses the effect of this compound on PKC activity within a cellular context.

-

Cell Culture and Seeding : Plate cells at a density that ensures they reach 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.[14][16]

-

Pre-treatment : The next day, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (ensure the final DMSO concentration is <0.1%).[14] Incubate for 30-60 minutes.[13]

-

Stimulation : Stimulate the cells with a known PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA) for a short period (e.g., 15-30 minutes) to induce phosphorylation of PKC substrates.

-

Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]

-

Western Blotting :

-

Separate equal amounts of protein (20-30 µg) via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[16]

-

Block the membrane and probe with a primary antibody specific for the phosphorylated form of a known PKC substrate.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.[6]

-

-

Analysis : Quantify the band intensities. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate protein or a housekeeping protein.[16]

Experimental and Logical Workflows

Visualizing the experimental process can clarify the research strategy.

Conclusion

This compound is a powerful and relatively selective tool for interrogating PKC-mediated signal transduction.[1][4] Its utility is maximized when researchers carefully consider its selectivity profile, employ appropriate concentrations, and include rigorous controls in their experimental designs. By understanding its mechanism and applying detailed protocols, scientists can effectively elucidate the specific roles of PKC isoforms in complex biological processes, paving the way for new therapeutic strategies in areas like oncology and immunology.[1][17]

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound [sigmaaldrich.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound (GF-109203X) | Cell Signaling Technology [cellsignal.com]

- 9. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

- 10. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound suppresses fibroblast growth factor-mediated activation of Erk MAP kinase in chondrocytes by preventing Shp2 association with the Frs2 and Gab1 adaptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. theraindx.com [theraindx.com]

Bisindolylmaleimide I (GF109203X): A Technical Guide to the Inhibition of Protein Kinase C

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Bisindolylmaleimide I (also known as GF109203X), a potent and widely utilized inhibitor of Protein Kinase C (PKC). It details the inhibitor's mechanism of action, isoform selectivity, and cellular effects. This guide includes structured quantitative data, detailed experimental protocols for assessing its inhibitory activity, and diagrams of the relevant signaling pathway and experimental workflows to facilitate a deeper understanding for research and drug development applications.

Introduction and Mechanism of Action

This compound is a cell-permeable, reversible, and highly selective inhibitor of Protein Kinase C.[1][2] Structurally similar to staurosporine, it was developed as part of a series of bisindolylmaleimides to create more specific PKC inhibitors.[3] Unlike the broad-spectrum activity of staurosporine, this compound demonstrates significant selectivity for PKC isoforms over many other protein kinases.[3][4]

The primary mechanism of inhibition is competitive binding with respect to Adenosine Triphosphate (ATP).[2][3] this compound targets the ATP-binding site within the catalytic domain of PKC, thereby preventing the phosphorylation of its downstream substrates.[2][5] This competitive inhibition makes it a valuable chemical probe for elucidating the specific roles of PKC in complex signal transduction pathways.[3][4] Studies have shown that it targets the activated conformation of PKC, stabilizing the enzyme in this state.[5][6]

Quantitative Inhibitory Profile

This compound exhibits potent inhibitory activity against several PKC isoforms, particularly the classical (α, βI, βII, γ) and novel (δ, ε) isoforms. Its potency is significantly lower for atypical isoforms like PKCζ. The half-maximal inhibitory concentration (IC₅₀) values, derived from in vitro kinase assays, are summarized below.

| PKC Isoform | IC₅₀ (nM) | References |

| PKCα | 8 - 20 | [1][4][7][8] |

| PKCβI | 17 | [1][4][9] |

| PKCβII | 16 | [1][4][9] |

| PKCγ | 20 | [1][4][9] |

| PKCδ | 100 - 210 | [8][10] |

| PKCε | 12 - 132 | [7][8][10] |

| PKCζ | 5800 - 6000 | [8][10] |

Selectivity Profile and Off-Target Effects

While highly selective for PKC, it is crucial for researchers to be aware of potential off-target effects, especially at higher concentrations.

-

High Selectivity: this compound shows over 3000-fold selectivity for PKC compared to receptor tyrosine kinases such as EGFR, PDGFR, and the insulin (B600854) receptor.[4][11]

-

GSK-3 Inhibition: It is a potent inhibitor of Glycogen (B147801) Synthase Kinase-3 (GSK-3), with reported IC₅₀ values of 170 nM for GSK-3β in immunoprecipitates and 360 nM in cell lysates.[2][12][13]

-

p90RSK Inhibition: It can inhibit p90 ribosomal S6 kinase (p90RSK) isoforms, with IC₅₀ values of 610 nM, 310 nM, and 120 nM for RSK1, RSK2, and RSK3, respectively, in assays with low ATP concentrations.[7]

-

PKA Inhibition: Inhibition of Protein Kinase A (PKA) may occur at significantly higher concentrations, with a reported IC₅₀ of 2 µM.[2]

These off-target activities necessitate the use of appropriate controls and careful dose-response studies to ensure that observed cellular effects are attributable to PKC inhibition.

Visualization of Pathways and Protocols

To clarify the inhibitor's role and the methods used for its characterization, the following diagrams are provided.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [sigmaaldrich.com]

- 3. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. ATP competitive protein kinase C inhibitors demonstrate distinct state-dependent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. This compound (GF-109203X) | Cell Signaling Technology [cellsignal.com]

- 11. selleck.co.jp [selleck.co.jp]

- 12. The protein kinase C inhibitors this compound (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity [pubmed.ncbi.nlm.nih.gov]

- 13. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

Bisindolylmaleimide I: A Technical Guide for its Application as a Chemical Probe in PKC Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Bisindolylmaleimide I (also known as GF109203X), a potent and selective inhibitor of Protein Kinase C (PKC). This document details its mechanism of action, inhibitory profile through quantitative data, outlines experimental methodologies for its characterization, and provides visual representations of relevant biological pathways and experimental workflows to facilitate its effective use as a chemical probe in PKC signaling research.

Introduction: Understanding this compound

This compound is a cell-permeable and reversible inhibitor of Protein Kinase C (PKC) that is structurally similar to staurosporine. It functions as a competitive inhibitor at the ATP-binding site of PKC, making it a valuable tool for dissecting PKC-mediated signaling pathways.[1][2] Unlike the broad-spectrum kinase inhibitor staurosporine, this compound was developed to offer greater selectivity for PKC isoforms, allowing for a more targeted investigation of their roles in cellular processes.[2][3]

Mechanism of Action and Kinase Selectivity

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of PKC.[1][2] This mode of action prevents the phosphorylation of PKC substrates, thereby blocking downstream signaling events. While it is a potent inhibitor of conventional and novel PKC isoforms, it is important to note that at higher concentrations, it may also inhibit other kinases.[4][5] Careful dose-response experiments are therefore crucial for the accurate interpretation of experimental results.

Data Presentation: Inhibitory Profile of this compound

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against various protein kinases, providing a clear overview of its potency and selectivity.

Table 1: Inhibitory Activity of this compound against PKC Isoforms

| PKC Isoform | IC50 (nM) | Assay Conditions |

| PKCα | 8 - 20 | Cell-free assay / In vitro kinase assay (50 µM ATP)[4][6][7] |

| PKCβI | 17 - 18 | Cell-free assay[4][6] |

| PKCβII | 16 | Cell-free assay[4][6] |

| PKCγ | 20 | Cell-free assay[4][6] |

| PKCδ | 100 - 210 | In vitro kinase assay[8] |

| PKCε | 12 - 132 | In vitro kinase assay (50 µM ATP)[7][8] |

| PKCζ | ~6000 | In vitro kinase assay[8] |

Table 2: Selectivity Profile of this compound against Other Kinases

| Kinase Target | IC50 (nM) | Assay Conditions |

| GSK-3β | 170 - 360 | In GSK-3β immunoprecipitates / In primary adipocyte lysates[9] |

| p90RSK1 | 610 | In vitro kinase assay (50 µM ATP)[4][7] |

| p90RSK2 | 310 | In vitro kinase assay (50 µM ATP)[7] |

| p90RSK3 | 120 | In vitro kinase assay[7] |

| EGFR | > 3000-fold selectivity for PKC | Not specified[6] |

| PDGFR | > 3000-fold selectivity for PKC | Not specified[6] |

| Insulin Receptor | > 3000-fold selectivity for PKC | Not specified[6] |

| Protein Kinase A (PKA) | 2000 | Not specified |

Experimental Protocols

The characterization of this compound's effects relies on robust in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a standard method for measuring the inhibitory activity of this compound against purified PKC isoforms using a radioactive ATP substrate.[6][10]

Materials:

-

Enzyme: Purified recombinant human PKC isoforms.

-

Substrate: Histone H1 or a specific peptide substrate (e.g., Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) peptide).[10]

-

Inhibitor: this compound dissolved in DMSO.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 100 µM CaCl₂, 31 µM phosphatidylserine, and 0.5 µM 1,2-sn-dioleylglycerol.[6]

-

ATP: [γ-³²P]ATP.[6]

-

P81 Phosphocellulose Paper.

-